molecular formula C20H15N3O6S B4553683 N-[2-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide

N-[2-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide

Cat. No.: B4553683
M. Wt: 425.4 g/mol
InChI Key: NOIPTKXBNOQJDF-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C20H15N3O6S and its molecular weight is 425.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.06815638 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel compounds involving sulfonamide groups have been synthesized for various purposes, including the development of polymers and investigation of their inhibitory activities against specific enzymes. For instance, acridine and bis acridine sulfonamides have been synthesized and studied for their inhibitory activity against the metalloenzyme carbonic anhydrase, demonstrating significant inhibition capabilities (Ulus et al., 2013).

  • Another study explored the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes, highlighting their potential as building blocks for biologically active compounds (Foresti et al., 2003).

Biological Applications and Materials Science

  • Research on novel diamines with built-in sulfone, ether, and amide structure led to the development of thermally stable polyimides, showcasing the role of such compounds in advancing materials science (Mehdipour‐Ataei et al., 2004).

  • The preparation of aromatic poly(sulfone sulfide amide imide)s as new types of soluble thermally stable polymers was achieved through the synthesis of a new diamine monomer, demonstrating the compound's significance in polymer science (Mehdipour‐Ataei & Hatami, 2007).

Molecular Docking and Computational Studies

  • Detailed computational studies on N-((4-aminophenyl)sulfonyl)benzamide provided insights into its molecular structure and potential bioactive nature, including antifungal and antiviral activities, through molecular docking analysis (FazilathBasha et al., 2021).

Properties

IUPAC Name

2-[[2-(2-nitrophenyl)sulfonylbenzoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6S/c21-19(24)13-7-1-3-9-15(13)22-20(25)14-8-2-5-11-17(14)30(28,29)18-12-6-4-10-16(18)23(26)27/h1-12H,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIPTKXBNOQJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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